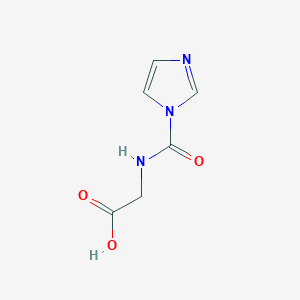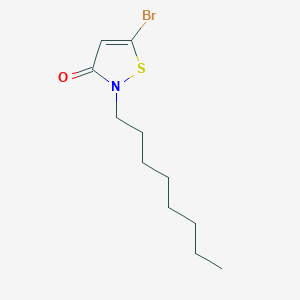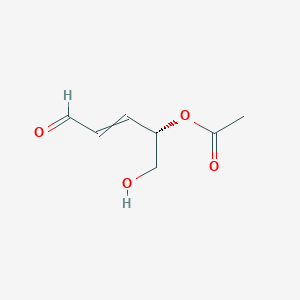
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate is an organic compound with a unique structure that includes both hydroxyl and acetate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate typically involves the esterification of the corresponding alcohol with acetic acid or an acyl chloride. One common method is the reaction of (2S)-1-Hydroxy-5-oxopent-3-en-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid . This reaction proceeds under mild conditions and yields the desired acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, scalability, and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of (2S)-1-Hydroxy-5-oxopent-3-en-2-one.
Reduction: Formation of (2S)-1,5-Dihydroxypent-3-en-2-yl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of (2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups allow it to participate in hydrogen bonding and esterification reactions, which can modulate enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Methoxypropyl acetate: Similar in structure but with a methoxy group instead of a hydroxyl group.
Ethyl acetate: A simpler ester with a similar acetate functional group.
Methyl acetate: Another simple ester with a similar acetate functional group.
Uniqueness
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate is unique due to its combination of hydroxyl and acetate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler esters.
Propriétés
Numéro CAS |
58917-62-7 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C7H10O4/c1-6(10)11-7(5-9)3-2-4-8/h2-4,7,9H,5H2,1H3/t7-/m0/s1 |
Clé InChI |
ZRGKANVZYUDGMH-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)O[C@H](CO)C=CC=O |
SMILES canonique |
CC(=O)OC(CO)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

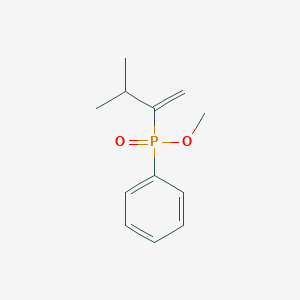
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
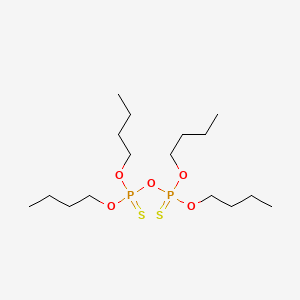
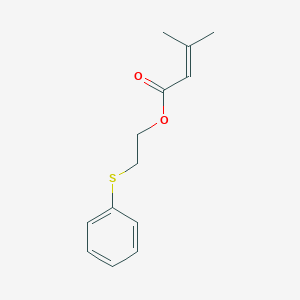
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)


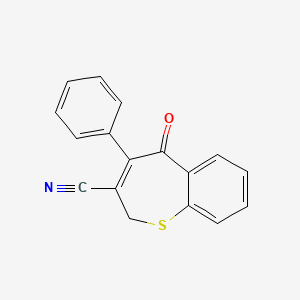
![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
